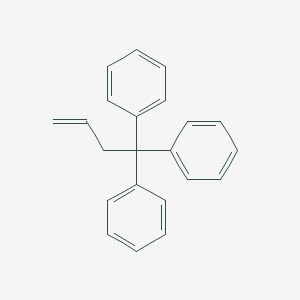
1,1-diphenylbut-3-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diphenylbut-3-enylbenzene is an organic compound with the molecular formula C22H20. It is also known by its systematic name, Benzene, 1,1’,1’'-(3-butenylidyne)tris-. This compound is characterized by the presence of three phenyl groups attached to the terminal carbon of a butene chain. It has a molecular weight of 284.39 g/mol, a melting point of 69.5-70.5 °C, and a boiling point of approximately 390.4 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-diphenylbut-3-enylbenzene can be synthesized through various organic reactions. One common method involves the reaction of triphenylmethane with butyllithium, followed by the addition of 1-bromo-2-butene. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen .
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-diphenylbut-3-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds
Applications De Recherche Scientifique
Chemistry
1,1-Diphenylbut-3-enylbenzene serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, which are essential in developing new materials and chemicals.
Biology
Research indicates potential interactions with biological macromolecules. Studies have focused on its effects on cellular processes and molecular interactions, particularly regarding how the compound influences biological pathways through its structural components.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Industry
This compound finds utility in producing specialty chemicals and materials. Its unique chemical structure allows it to be used as an intermediate in synthesizing various industrial products.
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of using this compound as a precursor in synthesizing complex organic compounds. The research highlighted successful reactions leading to novel materials with desirable properties.
Case Study 2: Biological Interaction Studies
Research involving cell line assays showed that this compound interacts with specific proteins involved in cellular signaling pathways. The findings suggested that modifications to the compound could enhance its efficacy as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,1-diphenylbut-3-enylbenzene involves its interaction with various molecular targets. The phenyl groups can participate in π-π stacking interactions, while the butene chain can undergo addition reactions. These interactions and reactions can influence the compound’s behavior in different chemical and biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butene, 4,4-diphenyl-: Similar structure but with two phenyl groups instead of three.
1-Butene, 4-phenyl-: Contains only one phenyl group.
1,1-diphenylbut-3-enylbenzene: Unique due to the presence of three phenyl groups, which significantly influence its chemical properties and reactivity
Uniqueness
This compound is unique due to its three phenyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other butene derivatives and allows for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
16876-20-3 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clé InChI |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
16876-20-3 |
Synonymes |
4,4,4-Triphenyl-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















